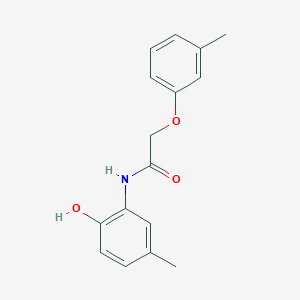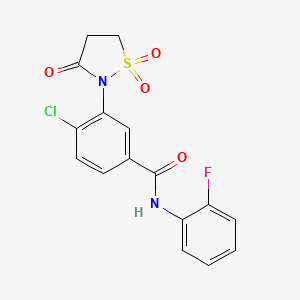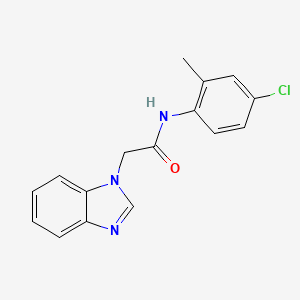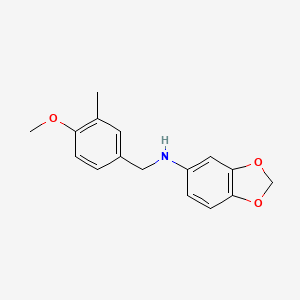
N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as HMBA, is a synthetic compound that has been widely studied for its potential applications in medical research. It belongs to the class of small molecules known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.
作用机制
The mechanism of action of HMBA is not fully understood, but it is believed to involve the inhibition of N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide enzymes. N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide enzymes, HMBA can alter gene expression patterns and induce cell differentiation and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMBA has been shown to have a number of biochemical and physiological effects. It can induce cell differentiation and apoptosis in cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to increase the expression of certain genes involved in cell cycle regulation and DNA repair.
实验室实验的优点和局限性
One of the advantages of using HMBA in lab experiments is its well-established synthesis method and its ability to induce cell differentiation and apoptosis in cancer cells. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are a number of potential future directions for research on HMBA. One area of interest is its use in combination with other anti-cancer agents to enhance their effectiveness. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of HMBA and to identify potential new targets for its use in medical research.
合成方法
The synthesis of HMBA involves the reaction of 2-hydroxy-5-methylbenzoic acid with 3-methylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride and sodium acetate to form the final compound, HMBA. This synthesis method has been well-established in the literature and has been used in numerous studies.
科学研究应用
HMBA has been extensively studied for its potential applications in medical research. One of the most promising areas of research is its use as an anti-cancer agent. HMBA has been shown to induce differentiation and apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
In addition to its anti-cancer properties, HMBA has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and to protect neurons from damage in models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-4-3-5-13(8-11)20-10-16(19)17-14-9-12(2)6-7-15(14)18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSGMNRMRKEVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5119859.png)

![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5119870.png)


![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![ethyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119908.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)